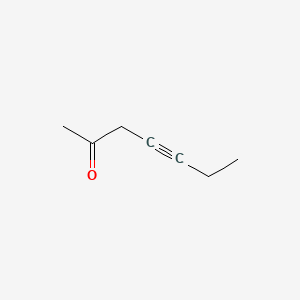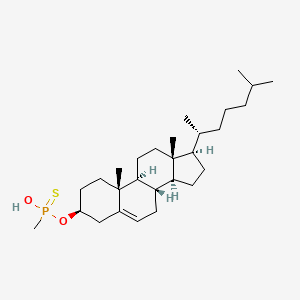
6-Thio-DG cep
Vue d'ensemble
Description
6-Thio-2’-deoxyguanosine, commonly referred to as 6-Thio-DG cep, is a modified nucleotide that targets telomeres. Telomeres, along with the enzyme telomerase, play a crucial role in the survival and proliferation of cancer cells. 6-Thio-2’-deoxyguanosine is currently under clinical development for its potential use in treating various cancers, including non-small cell lung cancer .
Mécanisme D'action
Target of Action
The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .
Mode of Action
THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .
Biochemical Pathways
The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .
Pharmacokinetics
It is known that thio is a small molecule and is currently in clinical development
Result of Action
The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .
Action Environment
The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas
Analyse Biochimique
Biochemical Properties
6-Thio-DG CEP interacts with telomerase, a ribonucleoprotein enzyme that adds GGTTAG repeats to chromosome ends . This interaction leads to the incorporation of this compound into telomeres, disrupting their function . The nature of this interaction is inhibitory, impairing the growth of telomerase-positive cell lines .
Cellular Effects
This compound has been found to have significant effects on various types of cells. In telomerase-positive neuroblastoma cell lines, it impairs growth . It also induces telomere-associated DNA damage in telomerase-positive tumor cells . Furthermore, it reduces tumor burden in a T cell-dependent manner in syngeneic tumor models .
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into telomeres by telomerase, leading to telomere dysfunction . This results in DNA damage responses and selective cancer cell death . It also disrupts translocation and inhibits further repeat addition .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase radiosensitivity in non-small cell lung cancer (NSCLC) by inhibiting ATM and inducing telomere dysfunction . It also significantly reduces the clonogenic potential induced by γ-ray irradiation and aggravates genomic DNA and telomeric DNA damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, treatment of mouse xenografts with combinations of this compound and etoposide significantly attenuates tumor growth and improves mouse survival over etoposide alone .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to telomere maintenance. As a nucleoside analogue, it is incorporated into telomeres by telomerase, disrupting their function and leading to DNA damage responses .
Subcellular Localization
The subcellular localization of this compound is primarily at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its role in inducing telomere dysfunction and DNA damage responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thio-2’-deoxyguanosine involves the incorporation of a sulfur atom into the guanine base of deoxyguanosine. This process typically requires the use of specific reagents and catalysts to facilitate the substitution reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful incorporation of the sulfur atom .
Industrial Production Methods
Industrial production of 6-Thio-2’-deoxyguanosine involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may also involve the use of advanced purification techniques to isolate the desired compound from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can undergo oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: The sulfur atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
6-Thio-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.
Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imetelstat: Another telomerase inhibitor that targets telomeres but has a different mechanism of action.
Etoposide: A chemotherapeutic agent that can be used in combination with 6-Thio-2’-deoxyguanosine for enhanced anti-tumor effects.
Doxorubicin: Another chemotherapeutic agent that shows synergistic effects when used with 6-Thio-2’-deoxyguanosine.
Uniqueness
6-Thio-2’-deoxyguanosine is unique in its ability to directly target telomeres and induce telomere dysfunction, leading to selective cancer cell death. Its mechanism of action involves both telomerase-dependent and immune-mediated pathways, making it a promising candidate for cancer therapy .
Propriétés
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFZLDCSJOHHT-UMFTULFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50F3N8O7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, endo- (9CI)](/img/new.no-structure.jpg)







